

Spectroscopic Profile of Ethyl Lactate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl lactate

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This guide provides an in-depth overview of the spectroscopic data for **ethyl lactate**, a widely used green solvent. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and methodologies for the characterization of this compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presents it in a structured format, and outlines the experimental protocols for data acquisition.

Molecular Structure of Ethyl Lactate

Ethyl lactate (ethyl 2-hydroxypropanoate) is an ester of lactic acid and ethanol. Its structure consists of a chiral center, leading to two enantiomers: (S)-**ethyl lactate** and (R)-**ethyl lactate**. The spectroscopic data presented here is often for the racemic mixture or for the commercially common (L)- or (S)- form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **ethyl lactate** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

The ^1H NMR spectrum of **ethyl lactate** typically shows four distinct signals corresponding to the four different types of protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl lactate** in CDCl_3

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH(OH)-	~4.28	Quartet (q)	~6.8
-O-CH ₂ -CH ₃	~4.23	Quartet (q)	~7.2
-OH	~3.52	Doublet (d)	-
-CH(OH)-CH ₃	~1.42	Doublet (d)	~6.8
-O-CH ₂ -CH ₃	~1.30	Triplet (t)	~7.2

Data sourced from various online spectral databases. Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.[1][2]

The ¹³C NMR spectrum of **ethyl lactate** shows five signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl Lactate**

Assignment	Chemical Shift (δ) in ppm
C=O	~175
-CH(OH)-	~69
-O-CH ₂ -	~61
-CH(OH)-CH ₃	~20
-O-CH ₂ -CH ₃	~14

Data sourced from various online spectral databases. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[3][4][5]

A general protocol for acquiring NMR spectra of **ethyl lactate** is as follows:

- Sample Preparation:

- Dissolve approximately 10-20 mg of **ethyl lactate** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).^[1]
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of particulate matter.
- Instrument Setup:
 - The experiments can be performed on NMR spectrometers with field strengths ranging from 90 MHz to 400 MHz or higher.^{[2][6]}
 - Set the acquisition temperature, typically 298 K (25 °C).
 - Allow the sample to equilibrate in the magnet for 10-15 minutes.^[7]
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required compared to ^1H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH_2 , and CH_3 groups.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum and measure the chemical shifts and coupling constants.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in **ethyl lactate**.

The IR spectrum of **ethyl lactate** is characterized by strong absorptions corresponding to the O-H, C-H, C=O, and C-O stretching vibrations.

Table 3: Key IR Absorption Bands for **Ethyl Lactate**

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3400 - 3500	Strong, Broad
C-H stretch (alkane)	2850 - 3000	Medium to Strong
C=O stretch (ester)	1720 - 1740	Strong
C-O stretch (ester and alcohol)	1050 - 1300	Strong

Data compiled from various sources. The exact peak positions can be influenced by the sample state (liquid film, solution, gas phase).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Raman spectroscopy is complementary to IR spectroscopy. The Raman spectrum of **ethyl lactate** also shows characteristic vibrational modes.

Table 4: Key Raman Shifts for **Ethyl Lactate**

Vibrational Mode	Raman Shift (cm ⁻¹)	Intensity
C-H stretch	2800 - 3000	Strong
C=O stretch	~1730	Medium
C-C stretch	800 - 1200	Medium

Data compiled from various sources.[\[8\]](#)[\[13\]](#)[\[14\]](#)

3.3.1. Infrared (IR) Spectroscopy Protocol

- Sample Preparation:
 - Liquid Film: Place a drop of neat **ethyl lactate** between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, CCl₄).[\[2\]](#)
 - ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[\[15\]](#)

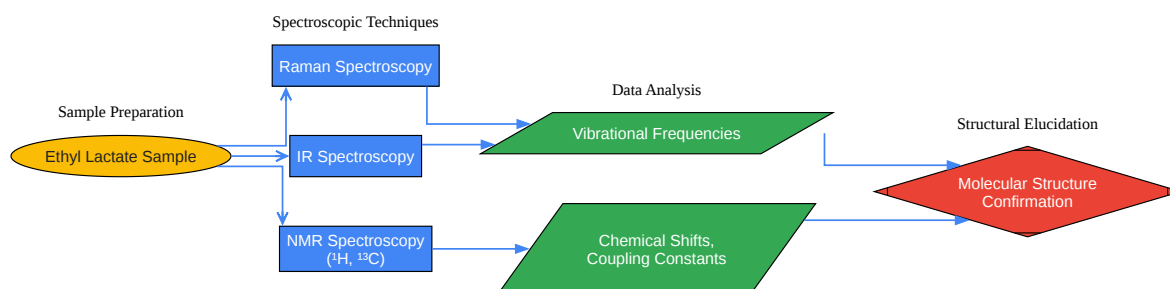
3.3.2. Raman Spectroscopy Protocol

- Sample Preparation:
 - Place the liquid **ethyl lactate** sample in a glass vial or a quartz cuvette. Aqueous solutions can also be used as water is a weak Raman scatterer.[\[16\]](#)
- Instrument Setup:
 - Use a Raman spectrometer, which includes a laser source (e.g., 532 nm or 785 nm), sample illumination optics, and a detector.[\[15\]](#)[\[17\]](#)
- Data Acquisition:
 - Focus the laser beam onto the sample.

- Collect the scattered radiation at a 90° or 180° (backscattering) angle.
- The spectrometer disperses the light and the detector records the intensity as a function of the Raman shift (in cm^{-1}).
- The exposure time and laser power may need to be adjusted to obtain a good quality spectrum and avoid sample fluorescence.[15]

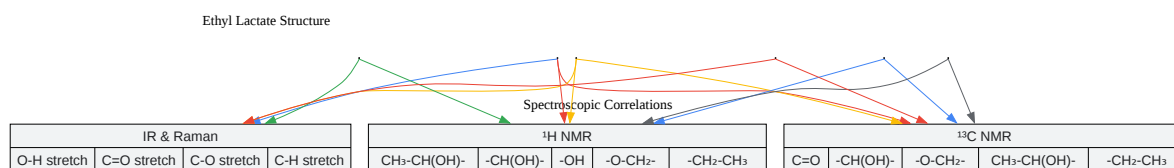
Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of **ethyl lactate**, as well as a general workflow for its spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **ethyl lactate**.



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Caption: Correlation of **ethyl lactate**'s structural features with its spectroscopic signals.

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